molecular formula C12H12O3 B8518135 3-(2-Methylphenyl)glutaric anhydride

3-(2-Methylphenyl)glutaric anhydride

Cat. No.: B8518135
M. Wt: 204.22 g/mol
InChI Key: QLBISGTXZJYPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)glutaric anhydride is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2-methylphenyl)oxane-2,6-dione

InChI

InChI=1S/C12H12O3/c1-8-4-2-3-5-10(8)9-6-11(13)15-12(14)7-9/h2-5,9H,6-7H2,1H3

InChI Key

QLBISGTXZJYPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)OC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of commercial 2-methylbenzaldehyde (18 g) and ethyl acetoacetate (39 g) in ethanol (30 ml) piperidine (3 ml) was added with stirring at rt. The mixture was kept at rt for 2 d. The precipitate was collected by suction filtration, washed with ethanol, and dried in vacuo to give 25.66 g of a yellowish solid (the bis-adduct of acetoacetate to the benzaldehyde). The powdered solid was added in portions to 40% NaOH (300 g) with stirring. The resulting yellow slurry was stirred at reflux for 2 h. After cooling in an ice bath the mixture was acidified by portionwise addition of conc. HCl (280 ml) to give a colourless precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-(2-methylphenyl)glutaric acid (9.01 g) was obtained. The suspension of finely divided 3-(2-methylphenyl)glutaric acid in acetyl chloride (14.4 ml) was heated to reflux with stirring for 2 h. After cooling to rt petrol ether (50 ml) is added and the mixture is kept in the refrigerator for 12 h. The precipitate is isolated by suction filtration, washed with petrol ether, and dried in vacuo to give a crude which is dissolved in dichloromethane (400 ml). Insolubles are removed by filtration and the filtrate is concentrated in vacuo to provide 3-(2-methylphenyl)glutaric anhydride (6.79 g) as colourless solid.
Name
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
petrol ether
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.